molecular formula C4H10N2O B1476740 (1-Aminoazetidin-3-yl)methanol CAS No. 2098078-21-6

(1-Aminoazetidin-3-yl)methanol

Cat. No.: B1476740
CAS No.: 2098078-21-6
M. Wt: 102.14 g/mol
InChI Key: KOFQDNXDQXSCEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1-Aminoazetidin-3-yl)methanol” is a chemical compound with the molecular formula C4H10N2O and a molecular weight of 102.14 g/mol .

Scientific Research Applications

Catalytic Applications

A catalyst based on the tris(triazolyl)methanol-Cu(I) structure has been developed, demonstrating high activity in Huisgen 1,3-dipolar cycloadditions. This catalyst, formed from a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, operates effectively in water or under neat conditions with low catalyst loadings and short reaction times, showing compatibility with free amino groups (Ozcubukcu et al., 2009).

Interaction with Cyclodextrins

The influence of methanol and cyclodextrin cavity size on the stoichiometry and binding constant of a newly synthesized amino acid derivative was studied. This research demonstrates how methanol concentration affects the equilibrium constant with β-cyclodextrin and γ-cyclodextrin, indicating the formation of ternary complexes (Mrozek et al., 2002).

Enantioselective Catalysis

Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol has been evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivities. This highlights the potential of using four-membered heterocycle-based backbones for chiral induction in asymmetric synthesis (Wang et al., 2008).

Sensor Applications

Optically pure aziridin-2-yl methanols have been used as effective sensors for enantiodiscrimination of α-racemic carboxylic acids. This application demonstrates the potential of such compounds in determining enantiomeric excess (ee) values, leveraging the free NH and OH groups for good recognition (Malinowska et al., 2020).

Safety and Hazards

The safety data sheet for methanol, a related compound, indicates that it is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It also causes damage to organs .

Future Directions

While specific future directions for “(1-Aminoazetidin-3-yl)methanol” are not mentioned in the search results, there is ongoing research into the conversion of methane to methanol, which could have implications for the production of methanol-related compounds .

Properties

IUPAC Name

(1-aminoazetidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c5-6-1-4(2-6)3-7/h4,7H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFQDNXDQXSCEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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